molecular formula C19H25NOS B6475102 2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one CAS No. 2640888-70-4

2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one

Cat. No.: B6475102
CAS No.: 2640888-70-4
M. Wt: 315.5 g/mol
InChI Key: FTYGPVXPAKRRSR-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one is a complex organic compound characterized by its intricate structure involving multiple functional groups. This compound is of particular interest due to its unique properties and potential applications in various fields of science, including chemistry, biology, and medicine. The molecular structure incorporates a cyclopentyl group, a sulfur atom, an azaspiro framework, and a phenyl group, providing a diverse array of chemical reactivity and potential interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one typically involves multiple steps to construct its complex framework. One common synthetic route involves the following steps:

  • Formation of the Cyclopentylsulfanyl Intermediate: : This step involves the reaction of cyclopentyl thiol with an appropriate halogenated compound, such as bromoethane, under basic conditions to form the cyclopentylsulfanyl intermediate.

  • Construction of the Azaspiro Framework: : The azaspiro[3.3]heptane core is synthesized through a cyclization reaction involving a suitable precursor, often involving amine and halide functionalities, under controlled conditions.

  • Coupling Reactions: : The final step involves coupling the cyclopentylsulfanyl intermediate with the azaspiro framework, typically using a palladium-catalyzed cross-coupling reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route for large-scale production. Key considerations include:

  • Scalability: : Ensuring that each step of the synthesis can be scaled up without significant loss of yield or purity.

  • Safety: : Handling of reagents and intermediates must adhere to safety protocols to prevent hazardous reactions.

  • Efficiency: : Optimization of reaction conditions, such as temperature, pressure, and solvents, to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfur atom can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group, potentially converting it to a corresponding alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2).

Major Products

  • Sulfoxides and Sulfones: : Products of oxidation reactions.

  • Alcohols: : Products of reduction reactions.

  • Substituted Phenyl Compounds: : Products of electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(Cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one has diverse applications in scientific research:

  • Chemistry: : It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules and serving as a building block for novel compounds.

  • Biology: : Studies have explored its potential as a modulator of biological pathways, with implications for understanding biochemical processes and developing new therapeutic agents.

  • Medicine: : Research is ongoing into its potential pharmacological properties, including its interaction with specific molecular targets and its efficacy in disease models.

  • Industry: : The compound's unique chemical properties may find applications in materials science, catalysis, and the development of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one involves its interaction with molecular targets, leading to specific biological effects. Key points include:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways.

  • Pathways Involved: : Depending on the biological context, it may influence signaling pathways, metabolic processes, or gene expression, resulting in a range of physiological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one stands out due to its unique structural features and chemical reactivity. Similar compounds include:

  • 2-(Cyclohexylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one: : Similar structure with a cyclohexyl group instead of a cyclopentyl group.

  • 2-(Cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one: : Similar structure with a propan-1-one group instead of ethan-1-one.

  • 2-(Cyclopentylsulfanyl)-1-{6-(p-tolyl)-2-azaspiro[3.3]heptan-2-yl}ethan-1-one: : Similar structure with a p-tolyl group instead of a phenyl group.

This compound's uniqueness lies in its specific combination of functional groups, providing distinct chemical and biological properties that set it apart from its analogs.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c21-18(12-22-17-8-4-5-9-17)20-13-19(14-20)10-16(11-19)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYGPVXPAKRRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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